Camizestrant

Content Navigation

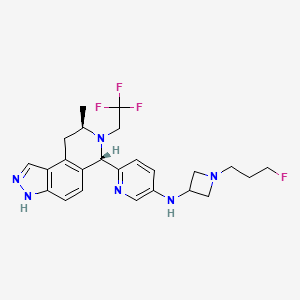

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Camizestrant mechanism of action estrogen receptor alpha

Core Mechanism of Action & Preclinical Evidence

Camizestrant exerts its effects through a dual mechanism on the estrogen receptor, and its efficacy has been validated across multiple preclinical models.

Molecular Mechanism

This compound functions as a pure antagonist [1]. It binds to ERα, inducing an inactive conformation. This binding not only blocks the receptor's transcriptional activity but also targets the receptor for proteasomal degradation, thereby reducing total ER protein levels within the cell [2]. This degradation is crucial for overcoming resistance driven by constitutively active ESR1 mutations (e.g., Y537S, D538G), which are a common resistance mechanism to aromatase inhibitors [2] [3].

The following diagram illustrates the core mechanism of this compound in comparison to normal estrogen signaling and the mechanism of ESR1 mutations.

Preclinical Efficacy & Key Experimental Protocols

This compound has demonstrated robust antitumor activity in both in vitro and in vivo models, including those resistant to fulvestrant [2].

- In Vitro Proliferation Assays: The antiproliferative activity of this compound was measured in ER+ breast cancer cell lines (e.g., MCF7 and CAMA-1). Cells were cultured in phenol red-free RPMI-1640 medium with charcoal-stripped serum to eliminate external estrogenic effects. Viability was assessed using a Sytox Green live/dead cell count after treatment with this compound [2].

- Gene Expression Analysis (RNA-seq): To study the modulation of ER-regulated gene expression, cell lines and patient-derived xenograft (PDX) samples were treated with this compound. RNA was extracted, and RNA sequencing was performed. The pipeline included alignment to the human genome (GRCh38), quality control with tools like FastQC and Qualimap, and differential gene expression analysis using DESeq2 [2].

- In Vivo PDX Models: this compound was evaluated in PDX models derived from patients, including models harboring ESR1 mutations. These studies confirmed significant tumor growth inhibition and ER degradation in vivo. Combination studies with CDK4/6 inhibitors (e.g., palbociclib) and PI3K/AKT/mTOR pathway inhibitors (e.g., alpelisib, everolimus, capivasertib) showed enhanced antitumor activity, even in settings of acquired resistance [2].

Clinical Translation & Trial Data

The strong preclinical profile of this compound has translated into promising clinical results, particularly in the pivotal SERENA-6 Phase III trial.

- SERENA-6 Trial Design and Results: This trial was a practice-changing study that used a circulating tumor DNA (ctDNA)-guided approach. It enrolled patients with HR-positive, HER2-negative advanced breast cancer who were receiving first-line therapy with an aromatase inhibitor (AI) and a CDK4/6 inhibitor. Upon detection of an emerging ESR1 mutation in ctDNA before radiographic disease progression, patients were randomized to either switch to this compound plus their original CDK4/6 inhibitor or continue with the AI plus CDK4/6 inhibitor [4] [5] [6].

The table below summarizes the key efficacy outcomes from the SERENA-6 trial.

| Endpoint | This compound + CDK4/6i (n=155) | Aromatase Inhibitor + CDK4/6i (n=155) | Hazard Ratio (HR) |

|---|

| Median Progression-Free Survival (PFS) | 16.0 months | 9.2 months | 0.44 (95% CI: 0.31-0.60) p<0.00001 [4] | | PFS at 1 Year | 60.7% | 33.4% | - [6] | | Time to Deterioration in Quality of Life | 23.0 months | 6.4 months | 0.53 (95% CI: 0.33-0.82) nominal p<0.001 [4] |

- Safety Profile: The safety profile of this compound in combination with CDK4/6 inhibitors is manageable and consistent with the known profiles of each drug. The most common adverse events are Grade 3 or higher hematological events (e.g., neutropenia) associated with CDK4/6 inhibitors [4]. A unique finding with this compound is the occurrence of mild, transient, and reversible visual effects (e.g., photopsia, flashes of light). Nonclinical studies in rats indicate these are due to a reversible pharmacological effect on retinal responses without structural damage to the eye [7].

Future Directions and Conclusions

This compound represents a significant advancement in the landscape of endocrine therapy. Its profile as an oral SERD with strong preclinical and clinical efficacy against both wild-type and mutant ERα positions it as a potential new backbone for HR-positive breast cancer treatment.

- Ongoing Research: Further trials are ongoing to evaluate this compound in broader first-line populations and in early breast cancer settings [5].

- Regulatory Status: Based on the compelling results from SERENA-6, the U.S. FDA has granted Breakthrough Therapy Designation to this compound in combination with a CDK4/6 inhibitor for patients with an emergent ESR1 mutation on first-line therapy [4] [6].

References

- 1. A phase I dose escalation and expansion trial of the next- ... [sciencedirect.com]

- 2. The Next-Generation Oral Selective Estrogen Receptor ... [pmc.ncbi.nlm.nih.gov]

- 3. Decoding estrogen receptor and GPER biology: structural ... [frontiersin.org]

- 4. This compound reduced the risk of disease progression or ... [astrazeneca-us.com]

- 5. ASCO 2025: this compound regimen could target breast ... [oncology-central.com]

- 6. Switching to this compound After Detection of an ESR1 ... [ascopost.com]

- 7. This compound causes reversible pharmacological effects on ... [sciencedirect.com]

Preclinical Profile and Rationale for Development

Camizestrant was designed to be a potent, pure ERα antagonist and degrader with oral bioavailability, addressing the key limitation of the first-in-class SERD, fulvestrant, which requires intramuscular injection. [1] [2] The following table summarizes its core preclinical and mechanistic profile.

| Aspect | Preclinical Findings |

|---|---|

| Mechanism of Action | Oral selective estrogen receptor degrader (SERD) and pure ERα antagonist. [1] [3] |

| Key Molecular Properties | Molecular Weight: 476.51 g/mol; XLogP: 2.68; Hydrogen Bond Donors: 2; Hydrogen Bond Acceptors: 6; No Lipinski's rules broken. [4] |

| ER Degradation & Antagonism | Demonstrated robust and selective ER degradation, complete ER antagonism, and significant anti-proliferation in both ESR1 wild-type and mutant cell lines. [1] |

| In Vivo Efficacy (Monotherapy) | Showed strong anti-tumor activity in patient-derived xenograft (PDX) models of ER+ breast cancer, including models resistant to fulvestrant. [1] |

| In Vivo Efficacy (Combinations) | Enhanced anti-tumor activity was observed in combination with CDK4/6 inhibitors (e.g., palbociclib, abemaciclib) and PI3K/AKT/mTOR pathway inhibitors (e.g., alpelisib, everolimus, capivasertib) in CDK4/6i-naive and resistant models. [1] |

The drug's physicochemical properties were optimized for oral delivery, being a low molecular weight, low lipilicity base with good permeability. [2] A key challenge during development was understanding its dose-dependent bioavailability in dogs. Through mechanistic absorption, distribution, metabolism, and excretion (ADME) studies and physiologically-based pharmacokinetic (PBPK) modeling, researchers determined this was species-specific and predicted broadly linear pharmacokinetics in humans at pharmacologically relevant doses, which was later confirmed in clinical trials. [2]

Clinical Development and trial outcomes

The clinical development program for this compound spans from early-phase to ongoing Phase III trials, investigating its use both in metastatic and early-stage breast cancer.

| Trial Identifier | Phase | Setting & Patient Population | Key Design & Findings |

|---|

| SERENA-2 (NCT04214288) [5] [3] | II | Post-menopausal women with ER+/HER2- advanced breast cancer, previously treated with endocrine therapy. | Design: this compound (75 mg, 150 mg) vs. Fulvestrant. Finding: Met primary endpoint; both this compound doses showed statistically significant and clinically meaningful improvement in Progression-Free Survival (PFS) vs. fulvestrant. Well-tolerated. | | SERENA-6 (NCT04964934) [5] [3] | III | Patients with ER+/HER2- metastatic breast cancer with detectable ESR1 mutations on 1st-line treatment with an aromatase inhibitor + CDK4/6 inhibitor. | Design: this compound + CDK4/6i (palbociclib or abemaciclib) vs. continuing current endocrine therapy (AI) + CDK4/6i. Status: Fast Track Designation granted by FDA; results published in 2025. | | SERENA-4 (Not specified in sources) | III | 1st-line setting for HR-positive, locally advanced or metastatic breast cancer. | Design: Evaluates this compound + palbociclib from the start of 1st-line therapy. [5] | | CAMBRIA-2 (NCT05952557) [6] [7] | III | Adjuvant treatment for ER+/HER2- early breast cancer with intermediate-high/high risk of recurrence. | Design: this compound vs. standard endocrine therapy (aromatase inhibitor or tamoxifen) for up to 7 years. [6] [7] |

A known side effect of this compound is mild, transient, and reversible visual effects (e.g., photopsia, or flashes of light). Nonclinical studies in rats confirmed that this compound reaches the retina and causes a reversible, pharmacological effect on retinal response without structural damage, consistent with the clinical observations. [8]

Experimental Workflows from Key Studies

The robust preclinical profile of this compound was established through a series of standardized experimental protocols. Key methodologies from the cited studies are detailed below.

1. Gene Expression Analysis (RNA Sequencing)

- Cell Culture & Treatment: ER+ breast cancer cell lines (e.g., MCF7, CAMA-1) are seeded in phenol red-free medium with charcoal-stripped serum. Cells are treated with compounds (e.g., 1 nM estradiol, 100 nM this compound/fulvestrant) and controls for 24 hours with replicates. [1]

- RNA Extraction & QC: Cells or snap-frozen PDX tissues are homogenized in lysis buffer. RNA is extracted using kits (e.g., RNeasy), treated with DNase, and quantified. [1]

- Library Prep & Sequencing: The Illumina Truseq stranded mRNA library is prepared. Sequencing is performed on platforms like Illumina HiSeq4000 or NovaSeq6000 to generate millions of reads per sample. [1]

- Bioinformatic Analysis: Quality control is performed with tools like FastQC and Qualimap. Reads are aligned to a human genome build (e.g., GRCh38) using HiSat2. Gene abundance is estimated (e.g., with Salmon), and differential expression analysis is conducted using software like DESeq2. [1]

2. In Vitro Proliferation Assay

- Principle: Measures the anti-proliferative effect of this compound on ER+ breast cancer cell lines. [1]

- Method: Cells are treated with the compound. Proliferation inhibition is quantified using a fluorescent dye like Sytox Green, which stains dead cells, allowing for live/dead cell counts. [1]

3. Investigation of Visual Effects (Nonclinical)

- Mass Spectrometry Imaging: Rats are dosed with this compound or control for 7 days. Eyes are collected, and drug distribution in retinal layers is visualized and analyzed using instruments like a MALDI mass spectrometer (RapifleX) and software (Fleximaging, SCiLS Lab). [8]

- Electroretinography (ERG): Rats are dosed with this compound or control for 7 days. ERGs are performed at baseline, post-dose on Days 1 and 7, and after a washout period. Under dark- and light-adapted conditions, retinal electrical responses (a-waves, b-waves, oscillatory potentials) are recorded in response to light flashes of varying intensities and frequencies to assess functional changes. [8]

Signaling Pathways and Combination Rationale

The strong rationale for combining this compound with CDK4/6 and PI3K/AKT/mTOR inhibitors stems from targeting multiple resistance pathways simultaneously. The diagram below visualizes this strategic approach.

The development of this compound exemplifies a modern oncology drug discovery journey, moving from target rationale and PK-optimized design through translational models demonstrating efficacy in resistance settings, to a confirmatory clinical program.

References

- 1. The Next-Generation Oral Selective Estrogen Receptor ... [pmc.ncbi.nlm.nih.gov]

- 2. The application of mechanistic absorption, distribution ... [sciencedirect.com]

- 3. This compound (AZD-9833) [hemonc.org]

- 4. This compound | Ligand page [guidetopharmacology.org]

- 5. This compound significantly improved progression-free ... [astrazeneca.com]

- 6. CAMBRIA-2: A Phase III, Open-Label, Randomised Study to ... [medicine.yale.edu]

- 7. An Adjuvant Endocrine-based Therapy Study of ... [ufhealth.org]

- 8. This compound causes reversible pharmacological effects on ... [pmc.ncbi.nlm.nih.gov]

Camizestrant selective estrogen receptor degrader SERD

Mechanism of Action and Preclinical Profile

Camizestrant is designed to overcome the limitations of prior endocrine therapies. Its robust preclinical profile underscores its potential as a backbone for ER-positive breast cancer treatment.

- Complete ER Antagonism: As a pure antagonist, this compound lacks the tissue-specific agonistic effects associated with older therapies like tamoxifen (a SERM). It effectively inhibits ER signaling even in the presence of constitutively active ESR1 mutations, a common resistance mechanism to aromatase inhibitors [1].

- Superior ER Degradation: Preclinical studies demonstrate that this compound induces robust and selective ER degradation, leading to significant antiproliferative activity in both ESR1 wild-type and mutant breast cancer models. It has also shown antitumor activity in models resistant to fulvestrant [1].

- Synergistic Combinations: Research indicates that this compound's antitumor activity is enhanced in combination with CDK4/6 inhibitors (e.g., palbociclib, abemaciclib) and agents targeting the PI3K/AKT/mTOR pathway (e.g., capivasertib, alpelisib). This synergy is observed in both treatment-naive and resistant models, independent of PIK3CA mutation status [1].

The following diagram illustrates the core mechanism of action of this compound and its synergistic effects with combination therapies.

This compound degrades the estrogen receptor to suppress tumor growth, with synergistic effects when combined with CDK4/6 or PI3K/AKT/mTOR inhibitors.

Clinical Trial Data and Key Findings

The this compound clinical development program spans from early-phase dose finding to practice-changing Phase III trials.

SERENA-1 (Phase I)

This first-in-human trial established the foundation for later studies [2].

- Objective: Dose escalation and expansion to determine safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound monotherapy [2].

- Methodology: Women with ER-positive, HER2-negative advanced breast cancer refractory to therapy received this compound at doses from 25 mg to 450 mg once daily [2].

- Key Findings:

- Safety: The safety profile was tolerable. The most common treatment-related adverse events (AEs) were visual effects (photopsia, 56%), bradycardia (44%), fatigue (26%), and nausea (15%). Most AEs were Grade 1-2, with no Grade ≥3 or serious AEs at doses ≤150 mg [2].

- Efficacy & Dosing: Antitumor activity was observed across all doses in heavily pre-treated patients, including those with prior CDK4/6 inhibitor or fulvestrant exposure, and regardless of ESR1 mutation status or visceral disease. The study established 75 mg, 150 mg, and 300 mg once daily as doses for Phase II evaluation [2].

SERENA-2 (Phase II)

This trial demonstrated superiority over the established SERD, fulvestrant [3].

- Objective: To compare the efficacy of this compound (75 mg and 150 mg) versus fulvestrant (500 mg) in post-menopausal patients with ER-positive advanced breast cancer previously treated with endocrine therapy [3].

- Methodology: A randomized, open-label, multicenter trial with a primary endpoint of investigator-assessed Progression-Free Survival (PFS) [3].

- Key Findings: this compound met its primary endpoint, showing a statistically significant and clinically meaningful improvement in PFS at both 75 mg and 150 mg dose levels compared to fulvestrant. The drug was well-tolerated with a consistent safety profile [3].

SERENA-6 (Phase III)

This practice-changing trial introduced a proactive, ctDNA-guided strategy for managing resistance [4] [5] [6].

- Objective: To evaluate if switching to this compound + CDK4/6 inhibitor, upon detection of an emergent ESR1 mutation via ctDNA but before radiological progression, improves outcomes compared to continuing with an aromatase inhibitor + CDK4/6 inhibitor [5] [6].

- Methodology: A global, double-blind, randomized trial. Over 3,200 patients on first-line aromatase inhibitor + CDK4/6 inhibitor were screened with serial ctDNA testing (Guardant360 CDx assay) every 2-3 months. The 315 patients who developed ESR1 mutations were randomized to switch to this compound (75 mg) or continue with their original aromatase inhibitor, while maintaining the same CDK4/6 inhibitor [5] [6] [7].

- Key Findings: The results below highlight a significant clinical advance.

| Outcome Measure | This compound + CDK4/6i | Aromatase Inhibitor + CDK4/6i | Hazard Ratio (HR) | P-value |

|---|---|---|---|---|

| Median PFS (Primary Endpoint) | 16.0 months | 9.2 months | 0.44 (95% CI: 0.31-0.60) | p < 0.00001 [6] |

| 24-Month PFS Rate | 29.7% | 5.4% | - | - [5] |

| Time to Deterioration (Quality of Life) | 23.0 months | 6.4 months | 0.53 (95% CI: 0.33-0.82) | nominal p < 0.001 [6] |

| PFS2 (Interim Analysis) | - | - | 0.52 (95% CI: 0.33-0.81) | p = 0.0038 [6] |

| Grade ≥3 Adverse Events | 60.0% | 45.8% | - | - [5] [6] |

| Most Common Grade ≥3 AE (Neutropenia) | 54.8% | 44.5% | - | - [5] |

| Treatment Discontinuation due to AEs | 1.3% | 1.9% | - | - [5] |

Experimental Protocols from Key Studies

For research and development professionals, the methodologies from pivotal studies are detailed below.

Preclinical Combination Studies (from PMC) [1]

- Purpose: To evaluate the antitumor efficacy of this compound combined with CDK4/6 or PI3K/AKT/mTOR inhibitors in ER+ breast cancer models, including those with acquired resistance.

- Cell Proliferation Assay: ER+ breast cancer cell lines were used. Sytox Green live/dead cell count was employed to measure this compound's ability to inhibit proliferation in vitro. Cells were treated in phenol red-free RPMI-1640 medium containing charcoal-stripped FBS.

- In Vivo PDX Models: Patient-derived xenograft models of ESR1 wild-type and mutant breast cancer were established in mice. Mice were treated with this compound as a monotherapy or in combination with palbociclib, abemaciclib, alpelisib, or capivasertib. Tumor volume was measured regularly to assess antitumor activity.

- Gene Expression Analysis (RNA-seq): MCF7 and CAMA-1 cells or snap-frozen PDX tissue samples were treated with this compound, fulvestrant, or control for 24 hours. RNA was extracted, and libraries were sequenced on Illumina platforms. Quality control and differential gene expression analysis were performed using tools like FastQC, Qualimap, Salmon, and DESeq2.

SERENA-6 Trial Design (Phase III) [5] [6] [7]

- Patient Population: Adults with HR-positive, HER2-negative advanced breast cancer, clinically stable after ≥6 months of first-line aromatase inhibitor + CDK4/6 inhibitor.

- ctDNA Monitoring & Randomization: Plasma was collected for ctDNA analysis (Guardant360 CDx assay) every 8-12 weeks during routine tumor scan visits. Upon confirmation of an emergent ESR1 mutation without radiographic progression, patients were randomized 1:1.

- Intervention: Double-blind treatment with either This compound 75 mg orally once daily or continued aromatase inhibitor, both with the same CDK4/6 inhibitor.

- Stratification Factors: Site of metastasis (visceral vs. non-visceral), time from initiation of first-line therapy to randomization (<18 vs. ≥18 months), and type of CDK4/6 inhibitor (palbociclib, ribociclib, or abemaciclib).

- Key Assessments:

- Efficacy: Tumor assessments via CT/MRI every 8 weeks for 18 months, then every 12 weeks. Primary endpoint was Investigator-assessed PFS (RECIST v1.1).

- Patient-Reported Outcomes: Quality of life was measured using the EORTC QLQ-C30 questionnaire at baseline and throughout treatment.

Future Directions and Conclusion

The development of this compound is ongoing, with research exploring its potential in broader and earlier treatment settings.

- Earlier Lines of Therapy: The SERENA-4 trial is evaluating this compound in combination with palbociclib versus an aromatase inhibitor with palbociclib from the start of first-line treatment, regardless of ESR1 mutation status. This could potentially simplify treatment by removing the need for initial monitoring [8].

- Adjuvant Setting: The CAMBRIA-1 and CAMBRIA-2 trials are investigating this compound in the early-stage, post-surgical setting, aiming to prevent recurrence [4] [8].

- Overall Survival: Data for overall survival from the SERENA-6 trial are still immature and require further follow-up [4] [6] [8].

References

- 1. The Next-Generation Oral Selective Estrogen Receptor ... [pmc.ncbi.nlm.nih.gov]

- 2. A phase I dose escalation and expansion trial of the next- ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound significantly improved progression-free ... [astrazeneca.com]

- 4. demonstrated highly statistically significant and clinically... This compound [astrazeneca.com]

- 5. Early this compound therapy keeps advanced breast cancer in check [news-medical.net]

- 6. This compound reduced the risk of disease progression or ... [astrazeneca-us.com]

- 7. Early ESR1 Mutation Detection and Therapy Switch... - The ASCO Post [ascopost.com]

- 8. ASCO 2025 – Astra seeks a new SERD paradigm | ApexOnco - Clinical... [oncologypipeline.com]

Summary of Clinical Evidence from Key Trials

Camizestrant's development program includes multiple clinical trials. The most impactful recent data comes from the SERENA-6 trial, while earlier-phase trials have established its foundational efficacy and safety profile.

Table 1: Key Clinical Trials for this compound

| Trial (Phase) | Design & Patient Population | Key Efficacy Findings | Key Safety Findings |

|---|

| SERENA-6 (Phase 3) | Compared switching to This compound + CDK4/6i vs. continuing Aromatase Inhibitor + CDK4/6i in 1st-line patients with emergent ESR1 mutations (detected via ctDNA) without radiological progression [1] [2]. | • 56% reduction in risk of disease progression/death (HR 0.44). • Median PFS: 16.0 months vs. 9.2 months (control). • Consistent benefit across all 3 CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) [2]. | Safety profile consistent with known profiles of individual drugs. Most common Grade ≥3 events were hematological (e.g., neutropenia). Discontinuation rates were very low (1-2%) [2]. | | SERENA-2 (Phase 2) | Compared This compound (75 mg, 150 mg) vs. Fulvestrant in post-menopausal women with ER+/HER2- advanced breast cancer who had progressed on prior endocrine therapy [3]. | • This compound 75 mg significantly improved PFS vs. fulvestrant (HR 0.58). • Benefit was observed in patients with and without ESR1 mutations [3]. | Most common treatment-emergent adverse events across this compound doses were visual disturbances (photopsia), bradycardia, and fatigue. Most were low grade [3]. | | SERENA-1 (Phase 1) | A multi-part, open-label study assessing this compound as a monotherapy and in combination with CDK4/6 inhibitors [4]. | Established the 75 mg dose as the recommended phase 3 dose. Showed antitumor activity in heavily pre-treated patients, including those with prior CDK4/6i and fulvestrant exposure [4]. | this compound was well-tolerated in combination with all three CDK4/6 inhibitors. No clinically meaningful drug-drug interactions were identified [4]. |

Mechanism of Action & Preclinical Profile

As a next-generation oral SERD and complete ER antagonist, this compound's mechanism is distinct from earlier endocrine therapies.

The diagram below illustrates its mechanism of action and key differentiators.

Key differentiators of this compound established in preclinical studies include [5]:

- Potent and Selective ER Degradation: It achieves robust degradation of the estrogen receptor, minimizing its ability to trigger cancer cell proliferation.

- Complete ER Antagonism: It acts as a pure antagonist with no agonistic activity in any tissue, unlike Selective Estrogen Receptor Modulators (SERMs) like tamoxifen.

- Activity Against Resistance Mutations: It demonstrates robust antitumor activity in models with ESR1 mutations, a key driver of resistance to aromatase inhibitors.

- Overcoming Fulvestrant Limitations: As an oral drug, it can achieve higher and more consistent exposure than the intramuscular fulvestrant, potentially leading to more complete ER suppression.

Future Research Directions

The clinical development of this compound is ongoing and expanding into earlier stages of breast cancer, aiming to prevent recurrence in high-risk patients.

- CAMBRIA-1 (NCT05774951): A Phase III trial comparing 5 years of this compound versus standard endocrine therapy in patients with ER+/HER2- early breast cancer who have already completed 2-5 years of adjuvant endocrine therapy without recurrence [6].

- CAMBRIA-2 (NCT05774951): A Phase III trial comparing 7 years of upfront adjuvant this compound versus standard endocrine therapy, with abemaciclib permitted in both arms for the first 2 years [6].

References

- 1. This compound demonstrated highly statistically significant and clinically meaningful improvement in progression-free survival in 1st-line advanced HR-positive breast cancer with an emergent ESR1 tumour mutation in SERENA-6 Phase III trial [astrazeneca.com]

- 2. This compound reduced the risk of disease progression or death by 56% in patients with advanced HR-positive breast cancer with an emergent ESR1 tumour mutation in SERENA-6 Phase III trial [astrazeneca.com]

- 3. Articles this compound, a next-generation oral SERD, versus ... [sciencedirect.com]

- 4. Advanced Breast Cancer: Results from SERENA-1 [pubmed.ncbi.nlm.nih.gov]

- 5. The Next-Generation Oral Selective Estrogen Receptor ... [pmc.ncbi.nlm.nih.gov]

- 6. CAMBRIA-1 & CAMBRIA-2 phase III trials: this compound versus ... [pmc.ncbi.nlm.nih.gov]

Camizestrant pharmacokinetics and pharmacodynamics

Pharmacokinetic Properties of Camizestrant

This compound is designed as a low molecular weight, low lipophilicity base with good permeability to overcome the historical challenges of oral SERD development [1] [2].

Table 1: Key Non-Clinical and Simulated Human Pharmacokinetic Parameters [1] [2]

| Parameter | Species-Specific Data (In Vitro) | Human Prediction (PBPK Model) & Clinical Observation |

|---|---|---|

| Molecular Weight | 476.524 g/mol [3] | - |

| Mechanism of Action | - | Selective Estrogen Receptor α (ERα) degrader and complete antagonist [1] [4] |

| Intrinsic Clearance (CLint) | Human hepatocytes: 530 μL/min/g liver Rat: 5900 μL/min/g liver Dog: 5000 μL/min/g liver | Broadly linear PK in humans at pharmacologically relevant doses [1] | | Michaelis Constant (Km) | Human liver microsomes: 1 μM Dog: 0.3 μM Rat: 6 μM | - | | Primary Metabolizing Enzymes | Dog: CYP2D15 | Human: CYP3A4/5 [1] | | Volume of Distribution (Vdss) | 4-19 L/kg in animals (indicating extensive tissue distribution) [1] | - | | Bioavailability | Dose-dependent in dogs (2% to >90%) | High, supported by PBPK model [1] | | Half-life (t1/2) | - | ~20-23 hours, supporting once-daily (QD) dosing [5] | | Time to Cmax (tmax) | - | ~2-4 hours post-dose [5] |

Table 2: Clinical Pharmacokinetic and Safety Profile from SERENA-1 Trial [5] Phase I trial in women with ER+, HER2- advanced breast cancer; doses from 25 mg to 450 mg once daily.

| Parameter | Observation in Patients |

|---|---|

| Recommended Phase 2 Doses | 75 mg, 150 mg, and 300 mg QD |

| Safety Profile (Doses ≤150 mg) | No treatment-related serious adverse events (SAEs) or Grade ≥3 TRAEs |

| Most Common Treatment-Related Adverse Events (TRAEs) | Visual effects (56%), (sinus) bradycardia (44%), fatigue (26%), nausea (15%) - majority Grade 1/2 |

| Efficacy Context | Antitumor activity observed across doses, including in patients with prior CDK4/6i therapy, baseline ESR1 mutations, and visceral metastases |

Pharmacodynamic Mechanisms and Efficacy

This compound acts as a pure ERα antagonist and degrader, overcoming key limitations of earlier endocrine therapies [4].

- Mechanism of Action: As a next-generation oral SERD, this compound competitively binds to the estrogen receptor, inducing a conformational change that results in both antagonism and degradation of the receptor, thereby suppressing ER-driven gene expression and tumor proliferation [4] [3].

- Overcoming Resistance: It demonstrates robust antiproliferation activity in both ESR1 wild-type and mutant breast cancer models, and remains effective in models resistant to fulvestrant [4].

- Synergistic Combinations: Preclinical data shows that this compound's antitumor activity is enhanced in combination with CDK4/6 inhibitors (e.g., palbociclib, abemaciclib) and agents targeting the PI3K/AKT/mTOR pathway (e.g., alpelisib, everolimus, capivasertib). This synergy helps address acquired resistance to these pathways [4].

Key Experimental Protocols and Methodologies

The following details the core experimental approaches used to generate the PK and PD data.

1. Preclinical ADME and PBPK Modeling [1] [2]

- In Vitro ADME Studies: Conducted in hepatocytes and liver microsomes from multiple species (human, rat, dog) to determine intrinsic clearance (CLint) and Michaelis-Menten kinetics (Km).

- Cytochrome P450 Phenotyping: Used chemical inhibitors and recombinant CYP enzymes in human liver microsomes to identify the primary enzymes (CYP3A4/5) responsible for metabolism.

- PBPK Model Development: A mechanistic PBPK model was built and validated using the integrated in vitro and in vivo data. The model incorporated human-specific physiological parameters to simulate human exposure and confirm linear pharmacokinetics at therapeutic doses, de-risking progression to clinical trials.

2. Preclinical Pharmacodynamic and Efficacy Models [4]

- Cell Line Studies: Used ER+ breast cancer cell lines (e.g., MCF7, CAMA-1). Cells were treated with this compound, fulvestrant, or controls in phenol red-free medium with charcoal-stripped serum. Key assessments included:

- Proliferation Assays: Measured using Sytox Green live/dead cell count.

- Gene Expression Analysis: RNA sequencing (RNA-seq) performed after treatment to evaluate modulation of ER-regulated genes.

- In Vivo Patient-Derived Xenograft (PDX) Models: PDX models from patients, including those with acquired resistance to fulvestrant and ESR1 mutations, were used to evaluate the antitumor efficacy of this compound as a monotherapy and in combination with other agents.

3. Clinical Drug-Drug Interaction (DDI) Study [6]

- Protocol: An open-label, fixed-sequence study in healthy postmenopausal female volunteers.

- Design:

- Period 1: A single oral dose of this compound alone.

- Washout: 7-10 days.

- Period 2 & 3: Itraconazole (a strong CYP3A4 inhibitor) was administered alone and then concomitantly with a single dose of this compound to assess the impact on this compound's pharmacokinetics.

Visualized Workflows and Pathways

The following diagrams illustrate the core experimental workflows and mechanistic pathways for this compound.

Mechanistic ADME and PBPK modeling workflow from preclinical to clinical phases.

This compound's core mechanism of action and synergistic combination strategies.

Conclusion

This compound represents a significant advancement in oral SERD development, with a favorable pharmacokinetic profile that enables once-daily dosing and a robust pharmacodynamic profile demonstrating efficacy against various forms of endocrine resistance. Its development was de-risked through sophisticated PBPK modeling, and it is now being evaluated in multiple late-stage clinical trials.

References

- 1. The application of mechanistic absorption, distribution ... [pubmed.ncbi.nlm.nih.gov]

- 2. The application of mechanistic absorption, distribution ... [sciencedirect.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. The Next-Generation Oral Selective Estrogen Receptor ... [pmc.ncbi.nlm.nih.gov]

- 5. A phase I dose escalation and expansion trial of the next-generation... [pubmed.ncbi.nlm.nih.gov]

- 6. A study to assess the pharmacokinetics of this compound ... [astrazenecaclinicaltrials.com]

Camizestrant estrogen receptor degradation pathway

Molecular Mechanism of Action

Camizestrant directly targets the estrogen receptor alpha (ERα) with a dual mechanism. The diagram below illustrates this pathway and the experimental models used to validate it.

As shown above, this compound's mechanism is characterized by:

- Complete ER Antagonism: It competitively binds to the ligand-binding domain of the ER, completely blocking both Activation Function-1 (AF1) and AF2 domains. This pure antagonism prevents receptor activation, whether by estrogen or constitutive activity from

ESR1mutations [1] [2]. - ERα Degradation: The binding induces a conformational change in the ER that increases its hydrophobicity and instability, leading to its subsequent degradation via the ubiquitin-proteasome pathway [2]. This degradation depletes cellular levels of the ER protein, permanently disabling the pathway.

Key Preclinical and Clinical Evidence

The efficacy of this mechanism is supported by substantial data, summarized in the following tables.

Table 1: Summary of Key Preclinical Findings for this compound

| Study Model | Key Findings | Significance |

|---|---|---|

| ER+ Breast Cancer Cell Lines (e.g., MCF7, CAMA-1) | Robust ER degradation, potent antiproliferative activity, and modulation of ER-regulated gene expression [1]. | Confirms potent, selective anti-tumor activity in vitro. |

| ESR1 Mutant (ESR1m) Models | Maintained potent ER degradation and antiproliferative activity against constitutively active ER variants [1]. | Demonstrates potential to overcome a common mechanism of resistance to aromatase inhibitors. |

| Fulvestrant-Resistant PDX Models | Delivered strong antitumor activity in models resistant to the first-generation SERD fulvestrant [1]. | Suggests this compound may have superior efficacy and a broader treatment window. |

| Combination Studies (with CDK4/6i, PI3Kαi, mTORi, AKTi) | Increased antitumor activity in both treatment-naive and resistant models, independent of PI3K pathway mutation status [1]. | Supports rational combination strategies to address or preempt resistance. |

Table 2: Summary of Key Clinical Trial Data for this compound

| Trial (Phase) | Patient Population | Key Efficacy Results | Key Safety Findings |

|---|---|---|---|

| SERENA-1 (Phase I) [3] | Women with ER+/HER2- advanced breast cancer, heavily pre-treated. | Antitumor activity observed at all doses (25-450 mg), regardless of prior CDK4/6i, fulvestrant, or ESR1 mutation status [3]. |

Most TRAEs were Grade 1-2. Most common: visual effects (photopsia), bradycardia, fatigue. No Grade 3+ TRAEs at doses ≤150 mg [3]. |

| SERENA-6 (Phase III) [4] [5] | 1st-line HR+/HER2- advanced breast cancer with emergent ESR1 mutation on AI + CDK4/6i. |

PFS: this compound + CDK4/6i reduced risk of progression/death by 56% vs. continuing AI + CDK4/6i (HR 0.44; median PFS 16.0 vs. 9.2 mos) [4]. | Safety profile consistent with known profiles of each drug. Higher Grade ≥3 AEs (60% vs 46%) were driven by longer exposure to CDK4/6i. Discontinuation rates were very low (1-2%) [4]. |

| SERENA-2 (Phase II) [5] | ER+ locally advanced or metastatic breast cancer post-endocrine therapy. | Demonstrated a PFS benefit versus fulvestrant, irrespective of ESR1 mutation status or prior CDK4/6 inhibitor treatment [5]. |

Information specifically from SERENA-2 not detailed in provided results. |

Experimental Protocols from Key Studies

The following workflows detail the core methodologies used to generate the data in the preclinical and clinical studies cited above.

1. In Vitro Gene Expression and Proliferation Analysis

This protocol is used to assess the immediate molecular and cellular effects of this compound, as described in the preclinical study [1].

2. SERENA-6 Phase III Trial ctDNA-Guided Design

This innovative trial design used circulating tumor DNA (ctDNA) to dynamically adjust treatment, representing a shift towards proactive management of resistance [4] [5].

Pharmacokinetics and Drug Properties

This compound was specifically designed to overcome the limitations of the first-generation SERD fulvestrant, which has poor oral bioavailability and requires intramuscular injection [1] [2].

- ADME Profile: this compound is a low molecular weight, low lipophilicity base with good permeability [6].

- Human PK Prediction: A physiologically-based pharmacokinetic (PBPK) model was developed using integrated mechanistic data. This model successfully recapitulated non-linear PK observed in dogs and predicted broadly linear PK in humans at pharmacologically relevant doses, which was later confirmed in clinical trials [6].

- Clinical PK: In the SERENA-1 Phase I trial, this compound was rapidly absorbed, with a median time to maximum concentration of 2-4 hours and an estimated half-life of 20-23 hours, supporting once-daily oral dosing [3].

Current Status and Future Directions

This compound's development program is extensive, investigating its use across the breast cancer continuum:

- Early-Stage Breast Cancer: The CAMBRIA-1 and CAMBRIA-2 Phase III trials are evaluating this compound as an adjuvant treatment for ER+/HER2-negative early breast cancer at intermediate or high risk of recurrence, comparing it to standard endocrine therapy (aromatase inhibitors or tamoxifen) [7].

- Regulatory Status: Based on the positive SERENA-6 results, this compound has been granted Breakthrough Therapy Designation (BTD) in the U.S. for use in combination with a CDK4/6 inhibitor in first-line advanced HR-positive breast cancer upon emergence of an

ESR1mutation [4].

References

- 1. The Next-Generation Oral Selective Estrogen Receptor ... [pmc.ncbi.nlm.nih.gov]

- 2. Next generation selective estrogen receptor degraders in ... [pmc.ncbi.nlm.nih.gov]

- 3. A phase I dose escalation and expansion trial of the next- ... [sciencedirect.com]

- 4. This compound reduced the risk of disease progression or ... [astrazeneca-us.com]

- 5. This compound demonstrated highly statistically significant ... [astrazeneca.com]

- 6. The application of mechanistic absorption, distribution ... [sciencedirect.com]

- 7. CAMBRIA-1 & CAMBRIA-2 phase III trials: this compound versus ... [pmc.ncbi.nlm.nih.gov]

Camizestrant DrugBank accession DB19218

Drug Profile & Clinical Trial Data

The table below summarizes the core chemical properties and key efficacy data from clinical trials for Camizestrant.

| Category | Details |

|---|---|

| Chemical Properties | |

| Generic Name | This compound [1] |

| DB Accession No. | DB19218 [1] |

| Modality | Small Molecule [1] |

| Chemical Formula | C24H28F4N6 [1] |

| Molecular Weight | 476.524 g/mol [1] |

| CAS Registry | 2222844-89-3 [1] |

| Synonyms | AZD9833 [1] [2] |

| Mechanism of Action | Next-generation Oral Selective Estrogen Receptor Degrader (SERD) and complete Estrogen Receptor antagonist [3] [2] [4] |

| Primary Target | Estrogen Receptor alpha (ERα/ESR1) [1] [4] |

| Key Clinical Efficacy (SERENA-2 Phase II Trial) [5] | This compound 75 mg vs. Fulvestrant 500 mg |

| Patient Population | ER+/HER2- advanced breast cancer after endocrine therapy |

| Primary Endpoint: Median PFS (Overall) | 7.2 months vs. 3.7 months |

| Hazard Ratio (HR) - Overall | 0.58 (90% CI: 0.41-0.81) |

| Hazard Ratio (HR) - ESR1 mutant | 0.33 (90% CI: 0.18-0.58) |

| Key Clinical Efficacy (SERENA-6 Phase III Trial) [3] | This compound + CDK4/6i vs. Aromatase Inhibitor + CDK4/6i |

| Patient Population | 1st-line HR+/HER2- advanced breast cancer with emergent ESR1 mutations |

| Primary Endpoint | Statistically significant and clinically meaningful improvement in Progression-Free Survival (PFS) |

Experimental Protocols & Nonclinical Safety

Some patients in clinical trials experienced mild, transient visual effects. The following diagram and summary detail a nonclinical study designed to investigate this phenomenon [6].

Experimental workflow for retinal safety study.

Study Objective and Workflow

The investigation aimed to determine if this compound localizes in the eye and affects retinal function, explaining transient visual effects (like photopsia) reported by some patients [6]. The study was conducted in two main parts, as shown in the diagram above.

Detailed Methodology

- Animal Model: Female Long Evans rats (n = 3-6 per group) [6].

- Part 1: Retinal Distribution Assessment

- Protocol: Rats received 75 mg kg⁻¹/day of this compound or control for 7 days [6].

- Analysis: Eyes were collected 2 hours post-final dose. Retinal cross-sections were analyzed using MALDI mass spectrometry imaging to spatially resolve drug distribution [6].

- Key Finding: this compound was present in the retina, primarily in the choroid and retinal pigment epithelium (RPE) layers [6].

- Part 2: Functional Impact via Electroretinography (ERG)

- Dosing: Rats received this compound (5, 12, 25, or 75 mg kg⁻¹/day) or control for 7 days, followed by a 7-day washout [6].

- ERG Protocol: Full-field ERGs were recorded at baseline, Days 1 and 7 (90 mins post-dose), and Day 14 (post-washout). Measurements were taken under:

- Dark-adapted (scotopic) conditions to assess rod pathway function.

- Light-adapted (photopic) conditions to assess cone pathway function and the rate of light adaptation [6].

- Key Findings:

- Dose-dependent Effects: At doses ≥12 mg kg⁻¹/day, this compound significantly reduced dark-adapted b-wave amplitudes and oscillatory potentials, and increased light-adapted b-wave latency [6].

- Reversibility: All observed effects were fully reversible, returning to baseline after the 7-day washout period [6].

- Structural Integrity: Ophthalmic examinations showed no structural damage to the retina [6].

Mechanism of Action and Signaling Pathways

The diagram below illustrates how this compound targets and degrades the Estrogen Receptor to inhibit cancer cell growth.

This compound mechanism: antagonizing and degrading estrogen receptor.

This compound is a next-generation oral Selective Estrogen Receptor Degrader (SERD) and a complete ER antagonist [3] [2] [4]. Its mechanism is twofold:

- Antagonism: It competes with the body's natural estrogen (estradiol, E2) for binding to the Estrogen Receptor alpha (ERα), effectively blocking it [4].

- Degradation: Upon binding, it induces a conformational change in the receptor that leads to its degradation [1] [4]. This is crucial because it reduces the total number of ER proteins available to drive cancer growth.

This dual action is effective against breast cancer cells driven by ER, including those with acquired ESR1 mutations that confer resistance to other endocrine therapies like aromatase inhibitors [3] [4]. By degrading the ER, this compound removes the engine of cancer growth, overcoming a key resistance mechanism.

Key Insights for Professionals

- Overcoming Resistance: this compound's potency in degrading ER, including common mutant forms, addresses a critical limitation of earlier therapies like fulvestrant and AIs [3] [4]. Its activity in pre-treated populations and those with ESR1 mutations is a significant differentiator [5].

- Versatile Combination Potential: Preclinical and clinical data support its use in combination with CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) and targeted agents against the PI3K/AKT/mTOR pathway (e.g., capivasertib), offering strategies to manage complex resistance patterns [3] [4].

- Manageable Safety Profile: The visual effects observed are characterized as pharmacological, dose-dependent, and fully reversible, with no associated structural damage to the retina. This supports proactive patient communication and management [6].

References

- 1. : Uses, Interactions, Mechanism of... | this compound Online DrugBank [go.drugbank.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. This compound demonstrated highly statistically significant ... [astrazeneca.com]

- 4. The Next-Generation Oral Selective Estrogen Receptor ... [pmc.ncbi.nlm.nih.gov]

- 5. significantly delayed disease progression in advanced... This compound [astrazeneca.com]

- 6. This compound causes reversible pharmacological effects on ... [pmc.ncbi.nlm.nih.gov]

Camizestrant SERENA-6 trial design phase III

Trial Rationale and Objective

The SERENA-6 trial addresses a critical challenge in managing hormone receptor-positive, HER2-negative advanced breast cancer: acquired resistance to first-line endocrine therapy [1].

A key driver of this resistance is the emergence of mutations in the ESR1 gene, which encodes the estrogen receptor. These mutations develop in approximately 30-40% of patients receiving an aromatase inhibitor plus a CDK4/6 inhibitor and are associated with poor outcomes [2] [3]. SERENA-6 investigated a paradigm of proactive intervention by using circulating tumor DNA analysis to detect ESR1 mutations before radiographic disease progression occurs [4]. The primary objective was to determine if switching the endocrine therapy to camizestrant, while continuing the same CDK4/6 inhibitor, could prolong progression-free survival compared to continuing with the original aromatase inhibitor [1].

Trial Design and Methodology

SERENA-6 is a global, double-blind, randomized, placebo-controlled Phase III trial [5]. Its innovative, two-step ctDNA-guided design is outlined in the workflow below.

Key Eligibility Criteria

- Patient Population: Adults with histologically confirmed, locally advanced or metastatic HR-positive, HER2-negative breast cancer [5] [6].

- Prior Therapy: Must have been receiving first-line treatment with an aromatase inhibitor and a CDK4/6 inhibitor for at least 6 months with no evidence of radiographic disease progression [4] [6].

- Mutation Status: Detection of an emergent ESR1 mutation in ctDNA during screening, without clinical progression [1].

Interventions and Endpoints

- Experimental Arm: Switch from aromatase inhibitor to oral This compound 75 mg once daily, while continuing the same CDK4/6 inhibitor [6].

- Control Arm: Continue with the original aromatase inhibitor and CDK4/6 inhibitor regimen [1].

- Primary Endpoint: Investigator-assessed Progression-Free Survival [1] [5].

- Key Secondary Endpoints: Overall survival, time to second progression, chemotherapy-free survival, patient-reported outcomes, and safety [1] [2].

Efficacy and Safety Results

Positive results from a planned interim analysis were presented at the 2025 American Society of Clinical Oncology Annual Meeting.

Primary Efficacy Endpoint: Progression-Free Survival [2]

| Treatment Arm | Median PFS (Months) | Hazard Ratio (HR) | 95% CI | p-value |

|---|---|---|---|---|

| This compound + CDK4/6 inhibitor (n=155) | 16.0 | 0.44 | 0.31–0.60 | p < 0.00001 |

| Aromatase Inhibitor + CDK4/6 inhibitor (n=155) | 9.2 |

The this compound combination reduced the risk of disease progression or death by 56%. The PFS benefit was consistent across all three CDK4/6 inhibitors and various patient subgroups [2].

Patient-Reported Outcomes (PROs) [7] [6] PROs were a pre-specified secondary endpoint, assessed using EORTC QLQ-C30 and QLQ-BR23 questionnaires.

| Domain | Median Time to Deterioration (Months) | Hazard Ratio (HR) | 95% CI |

|---|---|---|---|

| Global Health Status/QoL | 23.0 vs 6.4 | 0.53 | 0.33–0.82 |

| Pain | 16.6 vs 6.5 | 0.57 | 0.37–0.86 |

| Physical Functioning | 23.0 vs 15.7 | 0.74 | 0.44–1.24 |

| Emotional Functioning | Not Reached | 0.51 | 0.29–0.87 |

PRO data showed that switching to this compound significantly delayed the deterioration of global health status and key cancer-related symptoms, supporting the clinical benefit of early intervention [2] [7].

Safety Profile [2]

- The safety profile was consistent with the known profiles of each drug. The most common Grade ≥3 adverse events were hematological, typical of CDK4/6 inhibitors.

- A unique, low-grade adverse event of photopsia was associated with this compound. This was described as brief, reversible flashes of light in peripheral vision, did not impact daily activities or visual acuity, and led to very low discontinuation rates [2] [4].

Experimental Protocol: ctDNA Monitoring

The trial's innovative methodology for detecting molecular resistance is a key component for researchers to consider.

- Assay Principle: The trial used a circulating tumor DNA-guided approach to detect the emergence of ESR1 mutations in plasma [2] [5]. This "liquid biopsy" technique provides a non-invasive method for monitoring molecular progression.

- Sample Collection: Blood samples for ctDNA analysis were collected serially, typically aligned with routine radiographic tumor assessment visits [4] [3].

- Testing Frequency: In the trial, ctDNA was monitored approximately every 2 to 3 months while patients were on first-line therapy [3]. This frequency was practical and effective for identifying emerging mutations in a timely manner.

- Actionable Threshold: Upon detection of one or more ESR1 mutations in the absence of radiographic progression, a patient became eligible for randomization [1] [3]. The benefit of this compound was observed across all ESR1 mutation types [3].

Key Insights and Future Directions

The SERENA-6 trial successfully establishes a new paradigm in breast cancer management. It demonstrates that proactive monitoring for resistance mutations and early therapeutic intervention before clinical progression can significantly improve patient outcomes [4] [3].

Based on these results, this compound in combination with a CDK4/6 inhibitor has been granted Breakthrough Therapy Designation by the US FDA for this indication [2]. The trial will continue to assess key secondary endpoints, including overall survival. Future research may explore applying this "switch" paradigm to other emergent resistance mechanisms, such as PIK3CA mutations [3].

References

- 1. Design of SERENA-6, a phase III switching trial ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound reduced the risk of disease progression or ... [astrazeneca.com]

- 3. SERENA-6 Q&A: An author's insights on clinical ... - Tempus [tempus.com]

- 4. SERENA-6 Introduces Potential New Paradigm of Early ... [onclive.com]

- 5. This compound demonstrated highly statistically significant ... [astrazeneca.com]

- 6. PRO Data Further Support SERENA-6 Regimen in HR+ ... [onclive.com]

- 7. Patient-reported outcomes in the SERENA-6 trial of ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for ESR1 Mutation Detection in Metastatic Breast Cancer via ctDNA Analysis

Introduction to ESR1 Mutations and Clinical Relevance

ESR1 mutations represent a major mechanism of acquired resistance to endocrine therapy in estrogen receptor-positive (ER+) metastatic breast cancer (MBC). These mutations occur primarily in the ligand-binding domain (LBD) of the estrogen receptor gene, with hotspot mutations at amino acid positions 536, 537, and 538 being most clinically relevant. ESR1 mutations are rarely detected in primary breast cancer but are enriched in approximately 20-35% of ER+ MBC patients following aromatase inhibitor (AI) therapy, where they drive estrogen-independent ER activation and confer resistance to endocrine treatments [1] [2].

Technical Methodologies for ESR1 Mutation Detection

Sample Collection and Pre-analytical Processing

Table 1: Blood Collection Protocols for ctDNA Analysis

| Parameter | Standard Protocol | Alternative Protocol | Key Considerations |

|---|---|---|---|

| Blood Collection Tube | CellSave tubes (Menarini) | EDTA tubes (process within 2h) | Streck cell-free DNA preservative tubes enable room temperature shipping [2] |

| Minimum Blood Volume | 10 mL (recommended) | 7.5 mL (minimum) | Higher volumes improve DNA yield; 6-8mL may be insufficient for some NGS assays [3] |

| Centrifugation | 1800×g for 10 min at 4°C, then 16,000×g for 10 min | 300g for 10 min, then 1800g for 10 min, then 15,000g for 20 min | Remove cellular contamination completely to prevent genomic DNA contamination [1] [4] |

| Plasma Storage | -80°C in 1 mL aliquots | -80°C without aliquoting | Avoid repeated freeze-thaw cycles; storage at -20°C not recommended [4] |

ctDNA Extraction and Quantification

Extraction Methodology: Use the Circulating Nucleic Acid kit (Qiagen, Cat# 55114) according to manufacturer's protocol with the following modifications: digest plasma in 100μL proteinase K buffer for 10 minutes at 37°C prior to purification [1]. For input volume, process 2 mL of plasma per extraction to maximize yield.

Quantification and Quality Control:

- Quantify purified ctDNA using PicoGreen fluorescence assay with lambda DNA standards [1]

- Assess preanalytical parameters using the Liquid IQ Panel with MALDI-TOF-based MassARRAY System [4]

- Determine amplifiable ctDNA copies to calculate optimal input for downstream applications

- Typical yields range from 0-100 ng/mL in healthy individuals to >1000 ng/mL in cancer patients [5]

Detection Platforms and Their Performance Characteristics

Table 2: Performance Comparison of ESR1 Mutation Detection Methods

| Methodology | Limit of Detection | Key Advantages | Limitations | Best Applications |

|---|---|---|---|---|

| ddPCR | 0.001% theoretical (0.01% practical) [6] | Ultra-high sensitivity; absolute quantification; cost-effective | Limited to known hotspots; low multiplexing capability | Serial monitoring of known ESR1 hotspots; minimal residual disease detection |

| LNA-Clamp ddPCR | 0.003% [6] | Enhanced sensitivity via wild-type suppression; detects rare mutations | Requires specialized LNA probes; optimization intensive | Detection of minor clones (<0.1% VAF) in primary tumors [6] |

| Targeted NGS Panels | 0.1-0.2% [7] [5] | Broader genomic coverage; detects novel mutations | Higher cost; complex bioinformatics; longer turnaround | Comprehensive profiling; heterogeneous mutation detection |

| dPCR-SEQ | 1.6% MAF threshold [3] | Combines dPCR enrichment with NGS breadth; cost-effective (~$300/sample) | Moderate sensitivity; requires 10ng input DNA | Research settings monitoring multiple genes simultaneously |

Detailed Experimental Protocols

LNA-Clamp ddPCR for Ultra-Sensitive ESR1 Mutation Detection

Principle: Locked Nucleic Acid (LNA) probes specifically bind wild-type ESR1 sequences during PCR, suppressing their amplification while allowing mutant allele amplification, thereby enhancing detection sensitivity for rare mutations [6].

Reagents and Equipment:

- QX200 Droplet Digital PCR System (Bio-Rad Laboratories)

- ddPCR Supermix (Bio-Rad)

- Custom LNA oligos targeting ESR1 wild-type sequences (Ajinomoto Bio Pharma)

- ESR1 mutation-specific probes and primers

Protocol Workflow:

- Reverse Transcription: Extract mRNA from fresh-frozen tissues using RNeasy Mini Kit (Qiagen). Reverse transcribe to cDNA using ReverTra Ace qPCR RT Kit (TOYOBO) [6].

- Reaction Setup: Prepare 20μL reactions containing:

- 8.6μL template cDNA

- 10μL ddPCR Supermix

- 0.9μM forward and reverse primers

- 0.9μM specific LNA oligo

- 0.25μM wild-type and mutant probes (Y537S or D538G)

- Droplet Generation: Load 20μL PCR reaction with 67μL droplet generation oil into cartridge.

- Thermal Cycling:

- 1 cycle: 95°C for 10 minutes

- 40 cycles: 94°C for 30 seconds, 60°C for 60 seconds, 72°C for 30 seconds

- 1 cycle: 98°C for 10 minutes

- Hold at 4°C

- Droplet Reading and Analysis: Use QX200 Droplet Reader and QuantaSoft software (Bio-Rad) for mutation calling [6].

dPCR-SEQ Workflow for Multigene Monitoring

Principle: This hybrid approach combines digital PCR-based target enrichment with next-generation sequencing, enabling cost-effective monitoring of multiple genes simultaneously with improved sensitivity over standard NGS [3].

Detailed Procedure:

- Primer Design: Design custom primers for multiplexed amplification of ESR1 and TP53 coding regions plus PIK3CA hotspot mutations (amplicons <120bp to accommodate fragmented ctDNA) [3].

- Target Enrichment: Use Raindance Thunderbolts OpenSource platform for dPCR-based target enrichment with the following conditions:

- Input: ≥10ng plasma DNA

- Reaction setup: 2X TaqMan Genotyping Master Mix

- LNA-modified DNA oligonucleotide probes (IDT) 5′ end-labeled with TET or FAM

- Library Preparation and Sequencing:

- Multiplex up to 16 samples on MiSeq 2×150bp v3 chip

- Target mean read depth >3000×

- Sequence with 2×150bp paired-end reads

- Bioinformatic Analysis:

- Demultiplex FASTQ files

- Align to human reference genome (hg19)

- Calculate mutant allele fraction (MAF) as percentage of variant alleles relative to total sequenced alleles

- Apply MAF threshold of 1.6% to eliminate false positives [3]

Targeted NGS Using Hybrid Capture Panels

Library Construction: Use KAPA Hyper DNA Library Prep Kit in 96-well plates with mixes for end repair, dA addition, and ligation. Perform dual-indexed sequencing library amplification for 4-7 cycles [1].

Hybrid Capture: Utilize biotinylated bait oligonucleotides to enrich for target regions (e.g., ~125kb for CAPP-Seq or ~500kb for Guardant360). This approach can identify tumoral variant allele frequencies down to ~0.02% at 96% specificity [7].

Sequencing and Analysis: Perform sequencing using Illumina HiSeq Technology with:

- Minimum coverage: 3000× for ctDNA applications

- Unique molecular identifiers (UMIs) to correct for PCR errors

- Synchronous white blood cell DNA profiling to exclude clonal hematopoiesis of indeterminate potential (CHIP) [7]

Data Interpretation and Analytical Considerations

Key ESR1 Mutations and Their Frequencies

The most prevalent ESR1 mutations occur in the ligand-binding domain, with D538G and Y537S/N/C accounting for the majority of clinically relevant variants. Research shows Y537S was detected in 5 patients, Y537N in 1, D538G in 2, and E380Q in 2 in one cohort [1]. Additionally, polyclonal ESR1 mutations were observed in 21% of ESR1 mutant patients, with the remainder showing monoclonal patterns [2].

Concordance with Tissue Biopsies and Clinical Validation

Studies demonstrate high concordance between plasma ctDNA and tissue biopsies for ESR1 mutation detection. One study reported 97% agreement between tumor DNA and ctDNA analysis (Kappa 0.84, 95% CI 0.53-1.00) with 75% sensitivity and 100% specificity [2]. Another study found mutation profiles were highly concordant between plasma and paired tissue samples (r=0.96, P<0.0001) [1].

Dynamic Monitoring and Clinical Correlation

Longitudinal monitoring of ESR1 mutation allele frequency demonstrates clinical utility for predicting therapeutic response. The median time from AI initiation to ESR1 mutation detection was 39 months (95% CI 21.32-57.57) [1]. Changes in ESR1 mutant allele frequency often show discordant dynamics compared to other mutations (e.g., PIK3CA, TP53), reflecting tumor heterogeneity and differential treatment responses [3].

Troubleshooting and Quality Control

Common Challenges:

- Low ctDNA yield: Increase blood collection volume to 10mL; ensure rapid processing (<2h for EDTA tubes)

- False positives from CHIP: Always sequence matched white blood cell DNA to exclude hematopoietic mutations [7]

- Insufficient sensitivity: For detection of very low frequency mutations (<0.1%), implement LNA-clamp methods or increase sequencing depth

- Preanalytical variability: Standardize blood collection, processing, and storage protocols across collection sites

Quality Control Metrics:

- DNA quantification: Use fluorometric methods rather than spectrophotometry for accurate ctDNA measurement

- Fragment size analysis: Verify ctDNA fragment size distribution (peak ~167bp)

- Input requirements: Ensure minimum of 10ng ctDNA for NGS-based methods

- Positive controls: Include synthetic mutant controls (gBlocks, IDT) in each run [3]

Conclusion

ctDNA analysis for ESR1 mutations provides a non-invasive, real-time approach for monitoring therapeutic resistance and tumor evolution in ER+ metastatic breast cancer. The protocols detailed here enable robust detection of ESR1 mutations across various sensitivity requirements and clinical scenarios. As ESR1 mutation testing becomes increasingly integrated into clinical trial design and treatment decision-making, standardized methodologies and interpretive frameworks will be essential for optimizing patient outcomes.

References

- 1. Clinical Implications of Monitoring by Circulating... ESR 1 Mutations [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of ESR1 mutation in circulating tumor DNA ... [pmc.ncbi.nlm.nih.gov]

- 3. Tracking plasma DNA mutation dynamics in estrogen receptor positive... [nature.com]

- 4. Circulating tumour cells and PD-L1-positive small ... [nature.com]

- 5. Utilizing Plasma Circulating Tumor DNA Sequencing for ... [pmc.ncbi.nlm.nih.gov]

- 6. Detection of Ultra-Rare ESR1 Mutations in Primary Breast ... [pmc.ncbi.nlm.nih.gov]

- 7. Use of ctDNA in early breast cancer: analytical validity and ... [nature.com]

Comprehensive Application Notes and Protocols: Camizestrant in Combination with CDK4/6 Inhibitors for HR+/HER2- Advanced Breast Cancer

Introduction and Mechanism of Action

Estrogen receptor-positive, HER2-negative breast cancer represents the most common subtype of breast cancer, accounting for approximately 68-75% of all cases. The current standard of care for advanced HR+/HER2- breast cancer involves endocrine therapy combined with CDK4/6 inhibitors, which has transformed first-line treatment outcomes. However, resistance to these therapies remains a significant clinical challenge, primarily driven by ESR1 mutations that emerge during treatment and confer resistance to aromatase inhibitors. Camizestrant is a next-generation oral selective estrogen receptor degrader (SERD) and complete estrogen receptor antagonist that demonstrates potent ER degradation with no evidence of agonism, maintaining robust antitumor effects in both ESR1 wild-type and mutant models.

The cyclin D-CDK4/6-retinoblastoma (Rb) pathway represents a crucial therapeutic target in HR+ breast cancer, with CDK4/6 serving as key regulators of the G1-S cell cycle checkpoint. CDK4/6 inhibitors function by binding to CDK4/6, preventing the formation of active CDK4/6-cyclin D complexes, thereby inducing complete Rb dephosphorylation and subsequent G1 cell cycle arrest. Beyond their direct cell cycle effects, CDK4/6 inhibitors significantly modulate tumor immunity by enhancing antigen presentation mechanisms, upregulating PD-L1 expression, and promoting tumor cytotoxic T-cell-mediated clearance, providing strong rationale for combination approaches.

Clinical Trial Designs and Methodologies

SERENA-1 Trial Structure

SERENA-1 (NCT03616587) is a multipart, phase I, open-label study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound both as monotherapy and in combination with targeted agents in women with ER+, HER2- advanced breast cancer. The trial employed a dose-escalation and expansion format with sequential enrollment across various combination cohorts. Key methodological aspects included:

Patient Population: The study enrolled pre- or postmenopausal women with metastatic or recurrent ER+, HER2- adenocarcinoma of the breast who had received prior treatment with ≥1 endocrine therapy but ≤2 lines of chemotherapy in the advanced/metastatic setting. Prior treatment with CDK4/6 inhibitors was permitted, reflecting a clinically relevant, heavily pretreated population.

Study Arms and Dosing: Patients received oral once-daily this compound at 75 or 150 mg plus abemaciclib; this compound at 75, 150, or 300 mg plus palbociclib; or this compound 75 mg plus ribociclib at 400 or 600 mg. All CDK4/6 inhibitors were administered according to their regional labels, except ribociclib, where both early (400 mg) and advanced (600 mg) disease doses were evaluated.

Assessment Methods: Safety assessments included monitoring of treatment-emergent adverse events, clinical laboratory evaluations, vital signs, and electrocardiograms. Efficacy was assessed via radiographic imaging per RECIST v1.1. Pharmacokinetic sampling was performed to characterize this compound and CDK4/6 inhibitor exposure, and circulating tumor DNA was collected to monitor ESR1 mutation dynamics.

SERENA-6 Trial Innovation

SERENA-6 (NCT04964934) represents a groundbreaking phase III, double-blind, registrational trial that introduced a novel ctDNA-guided approach to detect emerging endocrine resistance and inform therapy switching before radiographic disease progression. This innovative methodology included:

Screening Phase: 3,256 patients with HR+/HER2- advanced breast cancer receiving first-line aromatase inhibitor plus CDK4/6 inhibitor therapy underwent circulating tumor DNA monitoring every 2-3 months using liquid biopsies to detect emergent ESR1 mutations without radiographic progression.

Randomization: Upon detection of ESR1 mutations, 315 patients were randomized to either switch from aromatase inhibitor to this compound while continuing the same CDK4/6 inhibitor, or to continue the original aromatase inhibitor plus CDK4/6 inhibitor regimen. Both arms incorporated placebos to maintain blinding.

Endpoint Assessment: The primary endpoint was investigator-assessed progression-free survival per RECIST v1.1. Key secondary endpoints included time to second progression, overall survival, quality of life measures, and safety assessments.

Table: SERENA-6 Trial Patient Disposition and Screening Outcomes

| Parameter | Value |

|---|---|

| Total Screened Population | 3,256 patients |

| ESR1 Mutations Detected | 315 patients (9.7%) |

| Randomization Completion | 315 patients |

| Common CDK4/6 Inhibitors Used | Palbociclib, Ribociclib, Abemaciclib |

| Screening Methodology | Liquid biopsy every 2-3 months |

| Primary Endpoint | Progression-free survival |

Safety and Tolerability Profiles

Adverse Event Management

The safety analysis from SERENA-1 demonstrated that this compound in combination with CDK4/6 inhibitors exhibited a manageable safety profile with adverse events consistent with the known profiles of each agent. The most common treatment-emergent adverse events for this compound 75 mg (the phase III dose) in combination with each CDK4/6 inhibitor were characterized by distinct profiles:

This compound plus Abemaciclib: Diarrhea was the predominant adverse event, occurring in 87.5% of patients, consistent with the known gastrointestinal profile of abemaciclib.

This compound plus Palbociclib: Neutropenia represented the most frequent hematologic toxicity, occurring in 80% of patients, aligning with the established safety profile of palbociclib.

This compound plus Ribociclib: Neutropenia incidence was dose-dependent, occurring in 32.1% at 400 mg and 53.1% at 600 mg doses, consistent with ribociclib's known hematological effects.

The This compound pharmacokinetic profile was consistent across combinations, with a median Tmax of approximately 4 hours postdose and an estimated half-life of 9.5 to 17 hours. No clinically meaningful drug-drug interactions were observed, supporting the pharmacological compatibility of these combinations.

Quality of Life and Visual Symptoms

A specialized analysis from SERENA-6 focused on visual symptoms associated with this compound treatment, assessed using the Visual Symptom Assessment Questionnaire. This patient-reported outcome measure revealed that visual effects (primarily photopsia, reported as brief flashes of light in the peripheral vision) were generally mild and manageable:

Timing and Duration: Visual effects typically lasted <1 minute per episode, occurred mostly in the morning or evening, and were infrequent (≤3 days per week).

Impact on Daily Living: Patients reported that visual effects caused no or low degree of bother and had minimal impact on activities of daily living.

Adherence Impact: Despite these visual symptoms, discontinuation rates due to adverse events were very low in both SERENA-1 and SERENA-6 trials (approximately 1-2%), indicating overall tolerability and manageable side effect profile.

Table: Comparative Safety Profiles Across CDK4/6 Inhibitor Combinations

| Parameter | Abemaciclib Combination | Palbociclib Combination | Ribociclib Combination |

|---|---|---|---|

| Most Common TEAE | Diarrhea (87.5%) | Neutropenia (80%) | Neutropenia (32.1-53.1%) |

| This compound Tmax | ~4 hours | ~4 hours | ~4 hours |

| This compound Half-life | 9.5-17 hours | 9.5-17 hours | 9.5-17 hours |

| Grade 3+ Hematological AEs | Neutropenia: 45% Anemia: 5% Leukopenia: 10% | Similar profile | Similar profile | | Drug-Drug Interactions | None clinically meaningful | None clinically meaningful | None clinically meaningful |

Efficacy Outcomes and Biomarker Analysis

Antitumor Activity in Heavily Pretreated Populations

In the SERENA-1 trial, this compound combined with CDK4/6 inhibitors demonstrated encouraging clinical activity in a heavily pretreated population. Patients had received a median of 2 prior regimens (range: 0-7) for advanced disease, with 83% having received prior CDK4/6 inhibitor and 59% prior fulvestrant, representing a challenging clinical population with multiple prior exposures to advanced therapies. The efficacy outcomes included:

Clinical Benefit Rate: The 24-week clinical benefit rate (CBR24) across all combinations was 49.5%, indicating meaningful disease control despite extensive prior therapy.

Progression-Free Survival: The median progression-free survival was 7.4 months (95% confidence interval: 5.3-9.3), with antitumor activity observed across all combinations and regardless of prior CDK4/6 inhibitor or fulvestrant exposure.

Biomarker Activity: Antitumor activity was demonstrated in patients with and without ESR1 mutations, supporting the potential utility of this compound across diverse resistance mechanisms.

First-Line ESR1 Mutation-Directed Therapy

The SERENA-6 trial demonstrated groundbreaking efficacy for the ctDNA-guided early switch approach in patients developing ESR1 mutations during first-line therapy:

Progression-Free Survival: Switching to this compound plus CDK4/6 inhibitor resulted in a median PFS of 16.0 months compared to 9.2 months with continuing aromatase inhibitor plus CDK4/6 inhibitor, representing a 56% reduction in the risk of disease progression or death.

Consistency Across Subgroups: The PFS benefit was consistent across all CDK4/6 inhibitors and clinically relevant subgroups, including analysis by age, race, region, time of ESR1 mutation detection, and type of ESR1 mutation.

Quality of Life Outcomes: this compound combination significantly delayed time to deterioration in global health status and quality of life, with a median time to deterioration of 23.0 months versus 6.4 months with aromatase inhibitor combination.

Molecular Mechanisms and Signaling Pathways

The therapeutic efficacy of this compound combined with CDK4/6 inhibitors arises from coordinated targeting of complementary signaling pathways that drive HR+ breast cancer progression and resistance.

CDK4/6-Rb-E2F Signaling Axis

The CDK4/6-Rb-E2F pathway represents the fundamental molecular circuitry regulating the G1-S cell cycle transition. In normal cellular physiology, cyclin D-CDK4/6 complexes sequentially phosphorylate the retinoblastoma protein, leading to release of E2F transcription factors that activate genes required for S-phase entry and DNA replication. HR+ breast cancer frequently exhibits dysregulation of this pathway through cyclin D1 amplification or CDK4/6 overexpression, creating therapeutic vulnerability. CDK4/6 inhibitors induce complete Rb dephosphorylation, resulting in E2F sequestration and subsequent G1 cell cycle arrest. The coordinated targeting of ER signaling with this compound and cell cycle progression with CDK4/6 inhibitors creates a dual mechanism that addresses both hormonal drivers and proliferative signals in HR+ breast cancer.

Diagram 1: Molecular signaling pathways targeted by this compound and CDK4/6 inhibitors in HR+ breast cancer, showing the interplay between ER signaling and cell cycle regulation.

ESR1 Mutation Biology and Resistance Mechanisms

ESR1 mutations represent a key resistance mechanism to aromatase inhibitor therapy, emerging in approximately 40% of patients receiving first-line aromatase inhibitor plus CDK4/6 inhibitor therapy. These mutations primarily occur in the ligand-binding domain of the estrogen receptor gene, rendering estrogen receptors constitutively active in a ligand-independent manner. This constitutive activation leads to continued ER signaling despite aromatase inhibition, driving disease progression. This compound effectively targets both wild-type and mutant ESR1, maintaining potent ER degradation and antagonism even in the presence of common mutations such as Y537S and D538G. The combination with CDK4/6 inhibitors provides comprehensive suppression of both the driver oncogenic pathway and the cell cycle machinery.

Experimental Protocols and Methodologies

Circulating Tumor DNA Analysis Protocol

The ctDNA monitoring methodology employed in SERENA-6 represents a state-of-the-art approach for real-time detection of resistance mechanisms:

Sample Collection: Blood samples (10 mL in cell-free DNA collection tubes) collected every 2-3 months during first-line treatment, with processing within 96 hours of collection.

Plasma Separation: Centrifugation at 1600 × g for 20 minutes at 4°C to separate plasma, followed by a second centrifugation at 16,000 × g for 10 minutes to remove residual cells.

DNA Extraction: Cell-free DNA extraction using validated commercial kits (e.g., QIAamp Circulating Nucleic Acid Kit) with elution in 50-100 μL of TE buffer.

ESR1 Mutation Analysis: Utilization of digital droplet PCR or next-generation sequencing panels targeting ESR1 mutations (including Y537S, D538G, E380Q, etc.) with sensitivity thresholds of 0.1% variant allele frequency.

Data Interpretation: Mutation calling based on established variant allele frequency thresholds with confirmatory testing for positive results.

Patient-Derived Organoid Screening

The co-clinical trial approach described in provides a robust methodology for evaluating combination therapies in biologically relevant models:

Organoid Establishment: Malignant effusions or biopsy specimens obtained from patients with HR+/HER2- advanced breast cancer progressing on CDK4/6 inhibitor plus endocrine therapy, processed within 2 hours of collection.

Culture Conditions: Digestion with collagenase/hyaluronidase, embedding in Basement Membrane Extract matrix, and culture in advanced DMEM/F12 medium supplemented with growth factors, estrogen, and progesterone.

Drug Screening: Organoids treated with this compound (1 nM-10 μM), CDK4/6 inhibitors (1 nM-10 μM), and FGFR inhibitors (where applicable) in single agents and combinations for 7-14 days.

Viability Assessment: Cell Titer-Glo 3D viability assays performed according to manufacturer protocols, with luminescence measurement and IC50 calculation using nonlinear regression analysis.

Biomarker Correlation: Genetic characterization of organoids via whole-exome sequencing and RNA sequencing correlated with drug response patterns.

Pharmacokinetic Assessment Protocol

Comprehensive pharmacokinetic characterization of this compound in combination with CDK4/6 inhibitors:

Sample Collection: Serial blood samples collected pre-dose and at 0.5, 1, 2, 4, 6, 8, 10, and 24 hours post-dose during steady-state conditions.

Bioanalytical Method: Liquid chromatography with tandem mass spectrometry detection using validated methods with lower limits of quantification of 1 ng/mL for this compound and each CDK4/6 inhibitor.

Parameter Calculation: Non-compartmental analysis to determine Cmax, Tmax, AUC0-24, trough concentration (Ctrough), and apparent elimination half-life.

Drug-Drug Interaction Assessment: Comparison of pharmacokinetic parameters between combination therapy and historical monotherapy data, with geometric mean ratios and 90% confidence intervals calculated for Cmax and AUC0-24.

Table: Key Pharmacokinetic Parameters of this compound in Combination with CDK4/6 Inhibitors